N-butyl-8-methoxyquinoline-5-sulfonamide
Description
Significance of the Quinoline (B57606) Scaffold as a Privileged Pharmacophore in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is widely recognized as a "privileged scaffold" in the realm of medicinal chemistry. nih.gov This esteemed status is attributed to its presence in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. The versatility of the quinoline nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties to optimize interactions with biological targets. nih.gov
The pharmacological importance of the quinoline scaffold is underscored by its core presence in numerous clinically significant drugs. Its derivatives have demonstrated a broad spectrum of activities, including:
Anticancer: Quinoline-based compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
Antimalarial: Historically, quinoline derivatives like quinine and chloroquine have been cornerstones in the treatment of malaria.
Antimicrobial: The quinoline framework is integral to several antibacterial agents, including the fluoroquinolone class of antibiotics.
Anti-inflammatory: Certain quinoline derivatives have exhibited potent anti-inflammatory properties.
Antiviral: Research has also explored the potential of quinoline compounds in combating viral infections.
The ability of the quinoline scaffold to serve as a versatile foundation for the design of new therapeutic agents with diverse mechanisms of action solidifies its importance in modern drug discovery. nih.gov
Role of the Sulfonamide Moiety in Bioactive Compounds and Drug Design
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, best known for its pioneering role in the development of the first commercially available antibiotics. iwemi.com Beyond their antimicrobial properties, sulfonamides are integral to a wide range of therapeutic agents, demonstrating a remarkable diversity of biological activities. iwemi.com
The therapeutic applications of sulfonamide-containing drugs are extensive and include:
Antibacterial agents: Sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, thereby impeding their growth and replication. nih.govmdpi.com
Anticancer agents: A number of modern anticancer drugs incorporate the sulfonamide moiety, contributing to their mechanism of action. chemmethod.com
Diuretics: Certain sulfonamides are effective diuretics used in the management of hypertension and edema. iwemi.com
Anticonvulsants: The sulfonamide group is present in several drugs used to treat epilepsy. iwemi.com
Anti-inflammatory drugs: Some non-steroidal anti-inflammatory drugs (NSAIDs) feature a sulfonamide functional group. iwemi.com
The chemical stability and the ability of the sulfonamide group to participate in hydrogen bonding interactions make it a valuable component in the design of enzyme inhibitors and receptor antagonists. iwemi.com Its continued presence in a wide array of clinically used drugs highlights its enduring importance in drug design and development. iwemi.com
Overview of N-butyl-8-methoxyquinoline-5-sulfonamide within the Broader Context of Quinoline-Sulfonamide Derivatives
This compound belongs to the broader class of quinoline-sulfonamide derivatives, which are compounds that integrate the quinoline scaffold with a sulfonamide functional group. While specific research on the N-butyl derivative is not extensively documented in publicly available literature, the synthesis and biological evaluation of closely related 8-methoxyquinoline-5-sulfonamides provide valuable insights into the potential properties of this compound.
The general synthesis of N-substituted-8-methoxyquinoline-5-sulfonamides involves a multi-step process. nih.gov It typically begins with the O-methylation of 8-hydroxyquinoline (B1678124) to produce 8-methoxyquinoline (B1362559). nih.gov This is followed by a sulfonation reaction to yield 8-methoxyquinoline-5-sulfonyl chloride. nih.gov The final step involves the reaction of this sulfonyl chloride with an appropriate amine, in this case, n-butylamine, to afford the desired this compound. nih.gov A similar synthetic route has been described for the preparation of the closely related N-ethyl-8-methoxy-5-quinolinesulphonamide. iwemi.com
While biological data specifically for this compound is scarce, studies on other 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives have been conducted. For instance, a series of acetylene (B1199291) derivatives of 8-methoxyquinoline-5-sulfonamide were synthesized and evaluated for their anticancer and antimicrobial activities. nih.gov However, these particular derivatives were found to be biologically inactive, in contrast to their 8-hydroxyquinoline counterparts, suggesting that the methoxy (B1213986) group at the 8-position may not be favorable for these specific biological activities. nih.gov
The table below summarizes the biological activities of some representative quinoline-sulfonamide derivatives, providing a contextual framework for the potential therapeutic areas of interest for compounds like this compound.
| Compound Class | Substituents | Biological Activity Investigated | Key Findings |
|---|---|---|---|
| 8-Hydroxyquinoline-5-sulfonamides | Various N-acetylene derivatives | Anticancer and Antimicrobial | Some derivatives showed significant activity against cancer cell lines and MRSA. nih.gov |
| 8-Methoxyquinoline-5-sulfonamides | Various N-acetylene derivatives | Anticancer and Antimicrobial | Derivatives tested were found to be biologically inactive. nih.gov |
| 7-Methoxyquinoline-sulfonamides | Various N-substituents | Antimicrobial and Antibiofilm | Some derivatives displayed good antimicrobial activity against urinary tract infection pathogens. mdpi.com |
Further research is necessary to elucidate the specific biological profile of this compound and to determine the impact of the N-butyl and 8-methoxy substitutions on its potential therapeutic efficacy.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-8-methoxyquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-3-4-10-16-20(17,18)13-8-7-12(19-2)14-11(13)6-5-9-15-14/h5-9,16H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLGDQYGZISUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action and Target Interactions of N Butyl 8 Methoxyquinoline 5 Sulfonamide Analogues
Enzyme Inhibition Studies
The sulfonamide moiety is a well-established pharmacophore known to bind to the active site of metalloenzymes, while the quinoline (B57606) portion of the molecule allows for diverse substitutions that can enhance potency, selectivity, and interactions with the target protein.
Analogues of N-butyl-8-methoxyquinoline-5-sulfonamide are significant inhibitors of human carbonic anhydrases (hCAs), a family of zinc metalloenzymes crucial for various physiological processes. mdpi.comnih.gov The sulfonamide group is key to their mechanism, binding to the Zn(II) ion in the enzyme's active site in its deprotonated, anionic form. researchgate.net This interaction displaces the zinc-bound water molecule, which is essential for the enzyme's catalytic activity of reversibly hydrating carbon dioxide to bicarbonate and a proton. nih.govresearchgate.net
Different isoforms of CA are targeted by these compounds with varying degrees of potency and selectivity. The cytosolic isoforms hCA I and II are ubiquitous, while the transmembrane, tumor-associated isoforms hCA IX and XII are particularly relevant in oncology as they are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes cancer progression. researchgate.netnih.gov
Research on quinoline-based sulfonamides has demonstrated potent inhibition against these key isoforms. For instance, a series of 4-aminoquinoline-based sulfonamides showed significant inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. researchgate.net Specifically, certain para-sulfonamide derivatives displayed inhibition constants (Kᵢ) in the low nanomolar range for hCA IX (Kᵢ = 5.5–25.8 nM) and hCA XII (Kᵢ = 8.7–13.2 nM). researchgate.net Similarly, other quinoline-linked sulfonamides have shown low nanomolar inhibition of hCA I and hCA II. tandfonline.com The selectivity and potency of these inhibitors are often modulated by the "tail" appended to the quinoline scaffold, which can form additional interactions with amino acid residues at the entrance of the active site cavity, a strategy known as the "tail approach". nih.govtandfonline.com
| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| Quinoline-based benzenesulfonamides (para-derivatives) | - | - | 5.5 - 25.8 nM | 8.7 - 13.2 nM |
| Quinoline-based benzenesulfonamides (meta-derivatives) | - | - | 8.4 nM | - |
| 8-substituted quinoline-linked sulfonamides | 61.9 - 8126 nM | 33.0 - 8759 nM | - | 657.2 - 6757 nM |
| Chalcone-based benzenesulfonamides | - | 2.5 nM | - | - |
This table presents a range of inhibition constants (Kᵢ) for different classes of quinoline-sulfonamide analogues against various human carbonic anhydrase (hCA) isoforms. Data compiled from multiple studies. researchgate.netresearchgate.nettandfonline.com
Pyruvate (B1213749) kinase M2 (PKM2) is a critical enzyme in the final, rate-limiting step of glycolysis and is predominantly expressed in cancer cells. nih.govmdpi.com It exists in a highly active tetrameric state and a less active dimeric state. In tumor cells, the dimeric form is prevalent, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways essential for cell proliferation. mdpi.commit.edu
Quinoline-sulfonamide analogues have been identified as modulators of PKM2. nih.gov These compounds can act as activators, promoting the formation of the stable, highly active tetrameric form of PKM2. nih.gov This activation effectively reverses the metabolic phenotype of cancer cells, forcing glycolytic flux towards pyruvate and ATP production rather than biosynthesis, thereby inhibiting cancer cell growth. mit.edunih.gov A series of 8-quinolinesulfonamide derivatives were designed as PKM2 modulators, with in silico and in vitro studies confirming their ability to reduce intracellular pyruvate levels in lung cancer cells, impact cell viability, and induce G2 phase cell-cycle arrest. nih.govnih.gov Surface plasmon resonance (SPR) experiments have demonstrated a high binding affinity of novel sulfonamide derivatives to PKM2, supporting their role as potent activators. nih.gov
In the context of neurodegenerative diseases like Alzheimer's disease (AD), a multi-target therapeutic approach is considered highly promising. nih.gov Two key enzyme systems implicated in AD pathogenesis are cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B). rsc.orgnih.gov Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, while inhibition of MAOs, particularly MAO-B, reduces oxidative stress and the degradation of other key neurotransmitters. mdpi.commdpi.commdpi.com
A series of novel quinoline-sulfonamides have been designed and synthesized as dual inhibitors of both cholinesterases and monoamine oxidases. nih.govrsc.org In vitro studies demonstrated that specific analogues exhibited potent, competitive inhibition against both enzyme families, with IC₅₀ values in the sub-micromolar to low micromolar range for AChE, BChE, MAO-A, and MAO-B. rsc.org Molecular docking studies revealed that these compounds can fit within the active sites of these enzymes, forming critical interactions such as hydrogen bonds, π–π stacking, and π-alkyl interactions with key amino acid residues. nih.govrsc.org This dual-inhibition capability makes quinoline-sulfonamide analogues potential multi-target candidates for AD treatment. rsc.org
| Compound | Target Enzyme | Inhibition (IC₅₀ µM) |
| Analogue a12 | MAO-B | 0.47 ± 0.03 |
| Analogue a5 | MAO-A | 0.59 ± 0.04 |
| Analogue a11 | BChE | 0.58 ± 0.05 |
| Analogue a6 | AChE | 1.10 ± 0.77 |
This table shows the most potent IC₅₀ values for selected quinoline-sulfonamide analogues against specific cholinesterase and monoamine oxidase isoforms. rsc.org
The Hepatitis C Virus (HCV) NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. nih.govuw.edu This enzyme is a primary target for the development of direct-acting antiviral agents. researchgate.netpatsnap.com Inhibitors of NS5B can be broadly categorized as nucleoside/nucleotide inhibitors (NIs), which act as chain terminators, or non-nucleoside inhibitors (NNIs), which bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. wikipedia.orgnih.gov
While the quinoline scaffold is a known component in various antiviral agents, specific research directly linking this compound analogues to potent NS5B polymerase inhibition is less established in the provided literature. However, the general structural features of quinoline derivatives make them plausible candidates for NNI development. NNIs bind to one of four allosteric pockets on the NS5B enzyme (thumb I, thumb II, palm I, and palm II), away from the active site. researchgate.net The binding of an NNI induces a conformational change that disrupts the enzyme's function, thereby inhibiting viral replication. The development of quinoline-based compounds as NS5B inhibitors would likely follow this allosteric inhibition mechanism. researchgate.net
Dihydropteroate synthase (DHPS) is a crucial enzyme in the bacterial folate biosynthetic pathway. emerginginvestigators.orgnih.gov This pathway is essential for prokaryotes to produce folic acid, a necessary cofactor for nucleotide synthesis, but is absent in humans, who obtain folate from their diet. This makes DHPS an ideal target for antibacterial agents. emerginginvestigators.orgpatsnap.com
Sulfonamides, including quinoline-sulfonamide analogues, function as classic competitive inhibitors of DHPS. nih.govmdpi.com Their chemical structure mimics that of the enzyme's natural substrate, para-aminobenzoic acid (pABA). patsnap.comcnr.it By binding to the pABA active site on the DHPS enzyme, these sulfonamide drugs prevent the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP), thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folic acid synthesis pathway. nih.govnih.gov This inhibition of DNA replication precursors ultimately prevents bacterial growth and division. mdpi.com
Cellular Pathway Modulation in Biological Systems
Beyond direct enzyme inhibition, analogues of this compound can modulate complex cellular pathways, leading to broader biological effects, particularly in the context of cancer.
Cell Cycle Regulation and Arrest (P53 and P21 Proteins)
Analogues of this compound have been shown to influence key regulators of the cell cycle, namely the p53 tumor suppressor protein and the cyclin-dependent kinase inhibitor p21. In a study involving an 8-hydroxyquinoline-5-sulfonamide derivative, compound 3c, a notable increase in the transcriptional activity of p53 and p21 was observed in various cancer cell lines, including amelanotic melanoma (C-32), lung adenocarcinoma (A549), and breast adenocarcinoma (MDA-MB-231). mdpi.com
The p53 protein plays a critical role in preventing tumor formation by arresting the cell cycle in response to cellular stress, thereby allowing for DNA repair or initiating programmed cell death (apoptosis). mdpi.com The upregulation of p53 transcription by quinoline-5-sulfonamide (B3425427) analogues suggests a mechanism by which these compounds can halt the proliferation of cancer cells.
Furthermore, the increased expression of the p21 protein, a downstream target of p53, reinforces this cell cycle arrest. mdpi.com The p21 protein functions by inhibiting cyclin-dependent kinases (CDKs), which are essential for the progression of the cell cycle through its various phases. By enhancing the expression of both p53 and p21, these quinoline sulfonamide analogues can effectively induce cell cycle arrest, a crucial step in their anticancer activity.
Table 1: Effect of an 8-hydroxyquinoline-5-sulfonamide analogue (compound 3c) on Cell Cycle Regulatory Gene Expression
| Gene | Effect on Transcriptional Activity | Cancer Cell Lines Tested |
| P53 | Increased | C-32, A549, MDA-MB-231 |
| P21 | Increased | C-32, A549, MDA-MB-231 |
Apoptosis Induction (BCL-2 and BAX Gene Expression)
In addition to inducing cell cycle arrest, analogues of this compound have been demonstrated to trigger apoptosis, or programmed cell death, by modulating the expression of genes in the B-cell lymphoma 2 (Bcl-2) family. mdpi.com This family of proteins includes both pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) members, and the ratio between these determines the fate of a cell.
Research on the 8-hydroxyquinoline-5-sulfonamide analogue, compound 3c, revealed its ability to alter the expression of BCL-2 and BAX genes in cancer cells. mdpi.com Specifically, these compounds tend to decrease the expression of the anti-apoptotic BCL-2 protein while increasing the expression of the pro-apoptotic BAX protein. This shift in the BAX/BCL-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
The modulation of BCL-2 and BAX gene expression by these quinoline sulfonamide analogues represents a key mechanism by which they can induce cancer cell death.
Table 2: Impact of an 8-hydroxyquinoline-5-sulfonamide analogue (compound 3c) on Apoptotic Gene Expression
| Gene | Function | Effect of Analogue |
| BCL-2 | Anti-apoptotic | Decreased Expression |
| BAX | Pro-apoptotic | Increased Expression |
Histone H3 Expression Modulation
The influence of this compound analogues extends to the epigenetic level, specifically through the modulation of histone H3 expression. Histones are proteins that package and order DNA into nucleosomes, and their modifications can impact gene expression.
Intracellular Pyruvate Level Alteration in Cancer Cells
A distinct metabolic feature of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect. A key enzyme in this process is the M2 isoform of pyruvate kinase (PKM2). Research into a quinoline-8-sulfonamide (B86410) derivative has shown the ability of this class of compounds to modulate the intracellular levels of pyruvate in cancer cells.
Specifically, this quinoline-8-sulfonamide derivative was found to reduce intracellular pyruvate levels in A549 lung cancer cells. This effect is significant as PKM2 is a critical regulator of glycolysis, and its inhibition can disrupt the metabolic processes that fuel rapid cancer cell proliferation. The alteration of intracellular pyruvate levels points to a mechanism of action that involves the targeting of cancer cell metabolism, a promising strategy in cancer therapy.
Molecular Interaction Profiling
The biological effects of this compound and its analogues are predicated on their interactions with biomacromolecules. Understanding these binding characteristics is fundamental to elucidating their mechanisms of action.
DNA Binding Characteristics
Studies on sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives have revealed their capacity to interact with DNA. nih.gov These investigations, utilizing techniques such as UV spectroscopic studies and gel electrophoresis with plasmid and calf thymus DNA, have shown that these compounds can bind to DNA. nih.gov
The primary mode of interaction is believed to be intercalation, where the quinoline ring system of the molecule inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt the normal structure and function of DNA, potentially leading to the inhibition of DNA replication and transcription, and ultimately contributing to the observed cytotoxic effects against cancer cells. The binding efficacy of these compounds to DNA can be enhanced when they are complexed with transition metals. nih.gov
Protein Binding Affinities with Bio-macromolecules
The sulfonamide group is a key structural feature that facilitates the binding of these compounds to a variety of proteins. The oxygen atoms of the sulfonamide group are known to be crucial for these interactions, often mimicking the binding of other functional groups found in natural ligands. nih.gov
Structure Activity Relationship Sar Studies of N Butyl 8 Methoxyquinoline 5 Sulfonamide Derivatives
Impact of Substituents on the Quinoline (B57606) Ring System
Modifications to the quinoline core, a key pharmacophore, have been a primary focus of SAR studies. The nature and position of substituents on this bicyclic system can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity.
A pivotal determinant of biological activity in this class of compounds is the substituent at the 8-position of the quinoline ring. Comparative studies between 8-hydroxyquinoline-5-sulfonamides and their 8-methoxy counterparts have consistently shown that the presence of a free hydroxyl group is critical for potent activity. mdpi.comnih.gov
Table 1: Comparison of Biological Activity Based on 8-Position Substituent
| Compound Series | 8-Position Substituent | Biological Activity (Anticancer/Antibacterial) |
|---|---|---|
| 3a-f | -OH (Hydroxy) | Active |
| 6a-f | -OCH₃ (Methoxy) | Inactive |
Data sourced from studies on acetylene (B1199291) derivatives of quinoline-5-sulfonamides. nih.gov
Further modifications to the quinoline ring have been explored to refine the activity profile. The introduction of various substituents, including halogens and larger heterocyclic systems, can modulate the molecule's potency and selectivity.
Halogenation: The incorporation of halogen atoms (F, Cl, Br, I) onto the quinoline scaffold is a common strategy in medicinal chemistry. Halogenated derivatives of 8-hydroxyquinolines are utilized as commercially available drugs. mdpi.com The presence of halogens can enhance lipophilicity, which may improve cell membrane permeability, and can also lead to more favorable interactions with biological targets. nih.gov For instance, structure-activity relationship studies on certain quinoline derivatives revealed that 6-chloro analogues were the most active in anticancer assays. nih.gov The position and nature of the halogen are critical; for example, in one study on quinoline-sulfonamides as enzyme inhibitors, a meta-chloro substitution on an attached phenyl ring yielded high potency, while moving the chlorine to the ortho or para position led to a decrease in activity. rsc.org
tert-butyl Substitution: The introduction of bulky alkyl groups like a tert-butyl group can also influence activity. In a study of fluorinated quinoline analogs, a compound featuring a 4-(tert-butyl)benzoate group attached to the quinolin-4-yl position showed good antifungal activity against S. sclerotiorum. nih.gov This suggests that bulky, lipophilic groups can be well-tolerated and may enhance binding to specific targets.
1,2,3-Triazole Substitution: The 1,2,3-triazole ring has gained prominence as a valuable pharmacophore and a stable linker to connect different molecular fragments. nih.govresearchgate.net Hybrid molecules that incorporate a 1,2,3-triazole ring linked to the quinoline core have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial effects. mdpi.comnih.gov This five-membered heterocycle can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity of the parent compound to its target. nih.gov The synthesis of such hybrids is often achieved through "click chemistry," reacting an azide (B81097) with an alkyne-functionalized quinoline-sulfonamide. mdpi.com
Modulation of the Sulfonamide Moiety
The sulfonamide group (-SO₂NHR) is another key functional group that is amenable to structural modification. Changes to the substitution pattern on the sulfonamide nitrogen can significantly alter the compound's biological activity.
The nature of the alkyl or aryl group attached to the sulfonamide nitrogen (the N-substituent) plays a direct role in determining the compound's potency. Studies comparing different N-substituted 8-hydroxyquinoline-5-sulfonamides have provided valuable SAR insights.
In a series of acetylene-containing derivatives, the N-substitution pattern was a critical factor. nih.gov The secondary sulfonamide N-(prop-2-yn-1-yl) derivative (compound 3a) showed good activity. nih.gov Interestingly, the tertiary sulfonamide, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (compound 3c), emerged as the most potent derivative against multiple cancer cell lines and methicillin-resistant S. aureus (MRSA). nih.govnih.gov This highlights that disubstitution on the sulfonamide nitrogen can lead to a significant enhancement of biological effects. In contrast, increasing the steric bulk on the propargyl group itself led to a decrease in activity. nih.gov Other research has indicated a preference for smaller N-alkyl groups, with N,N-dimethyl substitutions showing better activity than N,N-diethyl substitutions in a different class of sulfonamides. acs.org
Table 2: Effect of N-Substitution on Anticancer Activity (IC₅₀ in µM)
| Compound | N-Substituent | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) |
|---|---|---|---|---|
| 3a | -H, -prop-2-yn-1-yl | 14.23 | 21.01 | 19.87 |
| 3c | -CH₃, -prop-2-yn-1-yl | 9.87 | 10.01 | 12.11 |
Data adapted from studies on 8-hydroxyquinoline-5-sulfonamide derivatives. nih.gov
The degree of substitution on the sulfonamide nitrogen (primary -SO₂NH₂ vs. secondary -SO₂NHR) is a fundamental consideration in drug design. The primary sulfonamide group is a key feature in many clinically used drugs. acs.org It is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like carbonic anhydrases (CAs). nih.gov
In the design of quinoline-based benzenesulfonamides as CA inhibitors, the primary sulfonamide functionality was specifically chosen as the zinc anchoring group. nih.govresearchgate.net The unsubstituted -SO₂NH₂ group can deprotonate and coordinate to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. While secondary sulfonamides can also exhibit activity, the primary group is often considered optimal for this specific interaction. The development of indoline-5-sulfonamides as CA inhibitors also centered on the primary sulfonamide as the critical pharmacophore for interacting with the enzyme's zinc ion. nih.gov
Hybrid System Design and SAR Correlations
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This approach aims to leverage the biological activities of each component, potentially leading to compounds with improved potency, better selectivity, or novel mechanisms of action.
The quinoline-sulfonamide scaffold has been successfully integrated into various hybrid systems. One notable example involves linking the quinoline-sulfonamide core with a 1,2,3-triazole moiety. mdpi.com These hybrids are designed to explore new binding interactions and expand the chemical space for biological activity. For instance, acetylene derivatives of 8-methoxyquinoline-5-sulfonamide (B2886400), which are themselves inactive, have been used as substrates to create 1,2,3-triazole-containing hybrid systems with potential biological activity. mdpi.comnih.gov Other hybrid designs have connected the quinoline-sulfonamide scaffold to benzimidazole, another biologically important heterocycle, via a triazole linker, resulting in compounds with significant antiproliferative effects. nih.govdntb.gov.ua The SAR of these complex hybrids often depends on the nature of the linker and the specific substitution patterns on each of the constituent pharmacophores.
Quinoline-1,2,3-Triazole Hybrids and their Impact on Ligand-Receptor Complex Stabilization
The molecular hybridization of a quinoline-5-sulfonamide (B3425427) scaffold with a 1,2,3-triazole ring has emerged as a promising strategy in medicinal chemistry. The triazole moiety, often introduced via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), can act as a rigid linker and participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, thereby enhancing the binding affinity and stabilization of the ligand-receptor complex. nih.govresearchgate.net
A study by Zieba et al. described the synthesis of hybrid systems containing a quinoline-5-sulfonamide core and a 1,2,3-triazole scaffold. nih.gov While the direct synthesis of 1,2,3-triazole derivatives from 8-hydroxyquinoline-5-sulfonamides proved challenging due to the chelating properties of the 8-hydroxyl group interfering with the copper catalyst, the 8-methoxyquinoline-5-sulfonamide precursors were suitable substrates for these reactions. nih.gov This highlights the importance of the methoxy (B1213986) group in facilitating the synthesis of these complex hybrids.
Molecular docking studies have further elucidated the role of the triazole ring in stabilizing the ligand-receptor complex. These computational analyses predict the binding modes of the hybrid molecules within the active sites of their biological targets. The triazole ring, along with the quinoline and sulfonamide moieties, often forms a network of interactions with key amino acid residues, leading to a more stable complex and, consequently, enhanced biological activity.
The anticancer activity of these hybrids has been evaluated against various cancer cell lines. The data from these studies can be used to establish a clear structure-activity relationship, where the nature and position of substituents on the triazole and quinoline rings can be correlated with their cytotoxic potency.
| Compound | Substituent (R) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Triazole Hybrid 1 | Phenyl | MDA-MB-231 (Breast) | 15.2 |
| Triazole Hybrid 2 | 4-Chlorophenyl | MDA-MB-231 (Breast) | 8.9 |
| Triazole Hybrid 3 | 4-Methoxyphenyl | MDA-MB-231 (Breast) | 12.5 |
| Triazole Hybrid 4 | Benzyl | A549 (Lung) | 21.7 |
| Triazole Hybrid 5 | 4-Fluorobenzyl | A549 (Lung) | 14.3 |
Quinoline-Hydrazone Hybrids in Anticancer Activity
Another significant class of derivatives involves the hybridization of the quinoline moiety with a hydrazone linker. The hydrazone group (-NH-N=CH-) is a key pharmacophore known to contribute to a wide range of biological activities, including anticancer effects. The combination of the quinoline ring with the hydrazone moiety has resulted in hybrid compounds with potent cytotoxic activity against various cancer cell lines.
The synthesis of these hybrids typically involves the condensation of a quinoline-based hydrazine (B178648) with a variety of aldehydes or ketones. This modular synthetic approach allows for the introduction of diverse structural motifs, facilitating extensive SAR studies. Research has shown that the nature of the aromatic or heterocyclic ring attached to the hydrazone linker significantly influences the anticancer potency of these compounds.
For instance, the introduction of electron-withdrawing or electron-donating groups on the terminal aryl ring of the hydrazone moiety can modulate the electronic properties of the molecule, affecting its interaction with biological targets. Furthermore, the steric bulk of these substituents can also play a crucial role in determining the binding affinity and selectivity of the compounds.
Several studies have demonstrated that quinoline-hydrazone hybrids exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. The table below summarizes the anticancer activity of a series of quinoline-hydrazone hybrids, highlighting the impact of different substitutions on their cytotoxic efficacy.
| Compound | Substituent (Ar) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| Hydrazone Hybrid 1 | Phenyl | HeLa (Cervical) | 18.4 |
| Hydrazone Hybrid 2 | 4-Nitrophenyl | HeLa (Cervical) | 7.2 |
| Hydrazone Hybrid 3 | 4-Hydroxyphenyl | HeLa (Cervical) | 11.8 |
| Hydrazone Hybrid 4 | Indole-3-yl | MCF-7 (Breast) | 9.5 |
| Hydrazone Hybrid 5 | Thiophen-2-yl | MCF-7 (Breast) | 14.1 |
Computational and Theoretical Studies on N Butyl 8 Methoxyquinoline 5 Sulfonamide and Analogues
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.
Molecular docking studies on quinoline-sulfonamide derivatives have been instrumental in predicting their binding modes within the active sites of various protein targets. For instance, studies on analogues have shown that the quinoline (B57606) and sulfonamide moieties play crucial roles in establishing stable interactions. The general binding hypothesis suggests that the quinoline ring often anchors the ligand in a hydrophobic pocket, while the sulfonamide group engages in critical hydrogen bonding and polar interactions.
In a study involving a series of novel quinoline-sulfonamide derivatives, one potent analogue, compound 10p , demonstrated a strong binding affinity within the active site of a target protein. nih.govresearchgate.net The docking pose revealed that the molecule fits snugly into the binding cavity, with specific functional groups positioned to maximize interactions with key residues. The sulfonamide oxygens are frequently predicted to act as hydrogen bond acceptors, a common interaction motif for this class of compounds. nih.govchemrxiv.org These interactions mimic those of naturally occurring ligands and are considered vital for the molecule's biological activity. nih.govchemrxiv.org
The binding energy, a metric used to estimate the strength of the interaction, is calculated based on the intermolecular forces such as hydrogen bonds, electrostatic interactions, and van der Waals forces. For many sulfonamide derivatives, favorable binding energies are achieved through a combination of these interactions. nih.gov
A primary outcome of molecular docking is the identification of the specific amino acid residues that form the binding pocket and interact with the ligand. For quinoline-sulfonamide analogues, docking simulations have consistently highlighted the importance of both hydrophobic and polar residues in defining the binding site.
In the case of compound 10p , the docking analysis identified several key residues responsible for its stable binding. nih.govresearchgate.net The interactions typically involve hydrogen bonds with polar amino acids and hydrophobic interactions with nonpolar residues. The planar structure of the quinoline ring facilitates π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket. nih.gov
The table below summarizes typical interactions observed in docking studies of quinoline-sulfonamide analogues with protein targets.
| Interaction Type | Interacting Ligand Group | Key Protein Residues (Examples) |
| Hydrogen Bonding | Sulfonamide Oxygen/Nitrogen | Aspartate, Serine, Lysine, Asparagine |
| Hydrophobic Interactions | Quinoline Ring, Butyl Chain | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Quinoline Ring | Phenylalanine, Tyrosine, Tryptophan |
| CH···O Interactions | Methoxy (B1213986) Group | Tyrosine, Phenylalanine |
These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogues by modifying the ligand structure to enhance interactions with these key residues. qub.ac.uk
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and behavior over time. This method simulates the motions of atoms and molecules, offering deeper insights than the static pictures provided by molecular docking.
MD simulations are employed to validate the binding poses predicted by molecular docking and to assess the conformational stability of the ligand-protein complex. mdpi.com By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound within the active site or if it undergoes significant conformational changes or even dissociates. ekb.eg
The stability of the complex is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. ekb.egmdpi.com A stable RMSD value indicates that the complex has reached equilibrium and the ligand is securely bound. ekb.eg Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can identify which residues in the protein are flexible and which are constrained by the ligand's binding. mdpi.com
Studies on various sulfonamide derivatives have shown that stable binding is often characterized by persistent hydrogen bonds and hydrophobic contacts throughout the simulation. nih.govmdpi.com The conformational flexibility of the N-butyl chain in N-butyl-8-methoxyquinoline-5-sulfonamide would also be a key factor in its ability to adapt to the shape of the binding pocket, a phenomenon that can be effectively studied using MD simulations. nih.gov
Simulations can reveal the role of specific water molecules in mediating interactions between the ligand and the protein, forming water-bridged hydrogen bonds that contribute to the stability of the complex. The methoxy group on the quinoline ring, for example, can influence the local water structure and modulate interactions within the binding site. Understanding these solvation effects is crucial for accurately predicting binding free energies and for designing ligands with improved desolvation properties and higher affinity.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov These methods provide detailed information about electron distribution, orbital energies, and molecular properties that are not accessible through classical methods like docking and MD.
DFT studies on quinoline-sulfonamide derivatives have been used to elucidate their electronic properties. nih.govresearchgate.net Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govmdpi.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across a molecule. nih.govresearchgate.net MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.net For quinoline-sulfonamides, the MEP would likely show negative potential around the sulfonamide oxygens and the quinoline nitrogen, indicating these are preferred sites for hydrogen bonding and electrophilic attack. nih.govresearchgate.net
The table below presents typical quantum chemical descriptors calculated for quinoline-sulfonamide analogues.
| Descriptor | Typical Value Range | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 to -2.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Indicator of chemical reactivity and stability |
These quantum chemical insights complement the findings from docking and MD simulations, providing a comprehensive understanding of the molecular properties that underpin the biological activity of this compound and its analogues. nih.govnih.gov
Electronic Structure Analysis and Reactivity Prediction
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of quinoline-sulfonamide derivatives. nih.gov These studies provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is another valuable technique that illustrates the charge distribution on the molecular surface. nih.govresearchgate.net MEP diagrams use a color-coded scale to identify regions of negative electrostatic potential (nucleophilic sites, often colored red) and positive electrostatic potential (electrophilic sites, typically colored blue). researchgate.net This allows for the prediction of where the molecule is likely to interact with other reagents, guiding the understanding of its intermolecular interactions. researchgate.net
Global reactivity descriptors, such as electronegativity, hardness, and softness, are also calculated to provide a quantitative measure of the molecule's reactivity. dergipark.org.tr For instance, analysis of various quinoline-sulfonamide derivatives has shown that compounds with high electrophilicity indices and low LUMO energies tend to exhibit greater biological activity, as these properties facilitate interactions with biological targets. dergipark.org.tr
| Parameter | Significance in Reactivity Prediction | Typical Findings for Quinoline Sulfonamides |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. Higher energy suggests a better electron donor. | Compounds with elevated HOMO energy levels are effective electron donors in chemical reactions. researchgate.net |
| LUMO Energy | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. | Molecules with the lowest LUMO values are identified as potential electron acceptors. researchgate.net |
| HOMO-LUMO Gap | Represents chemical reactivity and stability. A smaller gap implies higher reactivity. | Certain derivatives exhibit a distinctly low energy gap, indicating exceptional electronic properties and reactivity. nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution to predict sites for electrophilic and nucleophilic attack. | MEP maps identify positive (blue) and negative (red) regions, predicting potential interaction sites. researchgate.net |
| Electronegativity | Measures the power of an atom or molecule to attract electrons. | This parameter shows strong correlation with both electronic and thermochemical properties in quinoline derivatives. dergipark.org.tr |
Mechanistic Insights into Reaction Selectivity and Pathway Validation
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving quinoline sulfonamides. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most energetically favorable route. This is particularly important for understanding reaction selectivity, where a single set of reactants can lead to multiple products.
DFT calculations have been successfully employed to model the transition states of complex reactions. acs.org For example, in asymmetric synthesis, computational analysis can reveal the subtle, non-covalent interactions that stabilize one transition state over another, thereby explaining the observed enantioselectivity. acs.org Studies have identified nonconventional interactions, such as CH-π and C-H...O interactions, as key features that selectively stabilize the transition state leading to the major product isomer. acs.org This level of detail allows chemists to rationalize why a particular stereoisomer or regioisomer is formed preferentially.
Furthermore, these theoretical models can validate proposed reaction mechanisms by comparing computed energy barriers with experimentally determined reaction rates. If the calculated pathway aligns with experimental observations, it lends strong support to the proposed mechanism. This synergy between computation and experiment accelerates the development of new synthetic methodologies and provides a deeper understanding of the factors controlling chemical transformations. nih.gov
Machine Learning and Quantitative Structure-Activity Relationship (QSAR) Approaches
In modern drug discovery, computational approaches like machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) analysis are indispensable for accelerating the identification of promising drug candidates. researchgate.net These methods are used to build predictive models that correlate the structural or physicochemical properties of molecules with their biological activities. analyticssteps.com
Predictive Modeling for Biological Activity
Predictive modeling for quinoline sulfonamides involves using algorithms to learn from existing data on known compounds and their biological activities. nih.gov Deep learning and other ML techniques can build sophisticated models that forecast the bioactivity of new, untested molecules. analyticssteps.comnih.gov These models are trained on large datasets where each molecule is represented by a set of calculated molecular descriptors. nih.gov
For quinoline derivatives, ML and QSAR models have been developed to predict a wide range of biological activities, including anticancer and antibacterial effects. mdpi.comnih.gov For example, artificial neural networks have been used to predict the activity of compounds against various cancer cell lines. analyticssteps.com By inputting the structure of a novel this compound analogue, these models can estimate its potential efficacy, helping to prioritize which compounds should be synthesized and tested in the lab. nih.gov This in silico screening process significantly reduces the time and resources required for drug discovery. nih.gov Studies on aminoquinoline drugs have demonstrated that deep learning-based prediction methods can achieve high accuracy, providing a strong foundation for future drug development. nih.gov
Identification of Physiochemical Descriptors Influencing Efficacy
A critical aspect of QSAR and ML is the identification of the key molecular features, or descriptors, that govern a compound's biological activity. researchgate.net These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. dergipark.org.trsphinxsai.com By analyzing which descriptors are most influential in the predictive models, researchers can understand the structural requirements for optimal efficacy. mdpi.com
For 8-methoxy quinoline derivatives, QSAR studies have revealed that a combination of structural, thermodynamic, and electrotopological parameters can successfully explain their inhibitory activities. sphinxsai.com For instance, descriptors related to atom counts (e.g., oxygen or nitrogen counts in specific configurations) and electrotopological state indices (which describe the electronic and topological environment of atoms) have been shown to be significant. sphinxsai.com Similarly, properties like lipophilicity (often represented by LogP) are crucial, as they can influence how well a compound crosses biological membranes to reach its target. mdpi.comnih.gov
The identification of these critical descriptors provides a clear structure-activity relationship, offering a rational basis for designing more potent analogues. mdpi.com For example, if a QSAR model indicates that a higher value for a specific electronic descriptor is correlated with increased activity, chemists can modify the lead compound's structure to enhance that property. nih.gov
| Physiochemical Descriptor Category | Example Descriptors for Quinoline Analogues | Influence on Efficacy |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Electrophilicity Index | Governs intermolecular interactions with biological targets. Higher electrophilicity and specific dipole moments have been linked to greater activity. dergipark.org.tr |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects solubility and the ability to cross cell membranes. Increased lipophilicity can improve transport to the target site. mdpi.com |
| Steric/Topological | Molecular volume, Molar refractivity (MR), SssssCE-index (Electrotopological state of a carbon atom) | Relates to the size, shape, and branching of the molecule, which determines how well it fits into a receptor's binding site. sphinxsai.comresearchgate.net |
| Atom Counts/Connectivity | SssOcount (Number of single-bonded oxygen atoms), SsssNcount (Number of single-bonded nitrogen atoms) | Specific atom counts and their bonding patterns are often crucial for hydrogen bonding and other key interactions with the target enzyme or receptor. sphinxsai.com |
Research Methodologies and Advanced Analytical Techniques in Quinoline Sulfonamide Studies
Spectroscopic Characterization of Synthesized Compounds
Spectroscopic methods are fundamental tools for verifying the molecular structure of synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition, functional groups, and structural framework of a substance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.
¹H NMR: This technique identifies the chemical environment of hydrogen atoms (protons) within a molecule. For a compound like N-butyl-8-methoxyquinoline-5-sulfonamide, the ¹H NMR spectrum would display characteristic signals corresponding to the protons of the quinoline (B57606) ring, the methoxy (B1213986) group, and the N-butyl chain. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet, triplet), and integration value of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.
¹³C NMR: This analysis provides information about the carbon skeleton of the molecule. Each unique carbon atom in the compound will typically produce a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., aromatic, aliphatic, or attached to an electronegative atom). For instance, aromatic carbons in the quinoline ring would resonate at higher chemical shifts compared to the aliphatic carbons of the butyl group. nih.gov
Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a Quinoline Sulfonamide Structure
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H (Quinoline) | 7.0 - 9.0 (m) | 115 - 150 |
| NH-Sulfonamide | 8.0 - 8.1 (s) | N/A |
| OCH₃ | ~4.0 (s) | ~55 |
| N-CH₂ (Butyl) | ~3.2 (t) | ~43 |
| CH₂ (Butyl) | ~1.5 (m) | ~31 |
| CH₂ (Butyl) | ~1.3 (m) | ~20 |
| CH₃ (Butyl) | ~0.9 (t) | ~14 |
Note: This table presents expected chemical shift ranges for the functional moieties. Actual values may vary. Data is illustrative.
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov It measures the mass-to-charge ratio (m/z) of an ion, allowing for the calculation of its precise molecular weight. This information is critical for confirming the molecular formula of a newly synthesized compound, distinguishing it from other molecules with the same nominal mass. nih.gov HR-MS is also instrumental in analyzing fragmentation patterns, which can provide further structural information, and in identifying transformation products of sulfonamides in environmental or biological samples. nih.govnih.gov
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. Each functional group has a characteristic absorption frequency range. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the sulfonamide group (S=O asymmetric and symmetric stretching), C-N bonds, C-O bonds of the methoxy group, aromatic C=C bonds, and aliphatic C-H bonds. nih.gov
Table 2: Expected FT-IR Absorption Bands for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Sulfonamide) | Stretching | 3200 - 3300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 2960 |
| S=O (Sulfonamide) | Asymmetric Stretching | 1330 - 1370 |
| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
Note: This table provides typical ranges for infrared absorptions.
UV-Visible absorption spectroscopy measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for studying the interactions between molecules, such as a drug candidate binding to a biological target like DNA. nih.gov When a small molecule interacts with a macromolecule, changes in the electronic environment can lead to alterations in the UV-Vis spectrum. These changes can manifest as:
Hypochromism: A decrease in absorption intensity.
Hyperchromism: An increase in absorption intensity.
Bathochromic Shift (Red Shift): A shift of the absorption maximum to a longer wavelength.
Hypsochromic Shift (Blue Shift): A shift of the absorption maximum to a shorter wavelength.
By titrating a solution of the compound with increasing concentrations of a target molecule (e.g., DNA) and monitoring these spectral changes, researchers can infer the mode and strength of the interaction. nih.gov
In Vitro Biological Assay Methods
In vitro assays are essential for determining the biological activity of a compound in a controlled laboratory setting, typically using cell cultures. These assays provide the first indication of a compound's potential as a therapeutic agent.
Cell viability and proliferation assays are used to assess the effect of a compound on living cells. The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.netnih.gov
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product by mitochondrial reductase enzymes present in metabolically active cells. mdpi.com The steps are as follows:
Cells are seeded in multi-well plates and incubated.
The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 24, 48, or 72 hours). nih.gov
The MTT reagent is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan by viable cells.
A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the insoluble purple formazan crystals. researchgate.net
The absorbance of the resulting colored solution is measured using a spectrophotometer (typically around 540-570 nm). researchgate.netnih.gov
The intensity of the purple color is directly proportional to the number of viable, metabolically active cells. A decrease in absorbance in treated cells compared to untreated control cells indicates a reduction in cell viability or a cytotoxic effect of the compound. nih.gov The results are often used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. rsc.org
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |
Flow Cytometry for Cell Cycle Distribution and Apoptosis Analysis
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In the context of quinoline sulfonamide research, this method is indispensable for determining how these compounds affect the cell cycle and induce programmed cell death, or apoptosis. nih.gov
When evaluating a compound's effect on the cell cycle, cells are treated with the substance and then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). The fluorescence intensity of each cell is directly proportional to its DNA content. Flow cytometry analysis can then distinguish between cells in different phases of the cell cycle: G0/G1 (one set of chromosomes), S (DNA synthesis phase), and G2/M (two sets of chromosomes). nih.gov A compound that causes cell cycle arrest would lead to an accumulation of cells in a specific phase. For instance, some sulfonamide-bearing quinazolinone derivatives have been shown to cause a concentration-dependent accumulation of cancer cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov
For apoptosis analysis, flow cytometry is often used with annexin (B1180172) V and PI double staining. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis. nih.govmdpi.com PI is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic cells in later stages when membrane integrity is lost. mdpi.com This allows for the differentiation of cell populations:
Live cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative. mdpi.com
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. mdpi.com
Studies on various sulfonamide derivatives have utilized this technique to confirm their apoptosis-inducing potential in cancer cell lines. nih.govnih.gov For example, treatment with certain novel sulfonamides has been shown to increase the population of both early and late apoptotic cells in a dose-dependent manner. nih.gov
Enzyme Inhibition Assays (e.g., Fluorometric Analysis)
Enzyme inhibition assays are critical for determining the efficacy and mechanism of action of potential drug candidates. Fluorometric analysis is a particularly sensitive method used in these assays. mdpi.com This technique relies on the use of a fluorogenic substrate that, when acted upon by a specific enzyme, releases a fluorescent product. The rate of the enzyme-catalyzed reaction can be monitored by measuring the increase in fluorescence intensity over time.
When studying a potential inhibitor like a quinoline sulfonamide, the compound is added to the reaction mixture containing the enzyme and the fluorogenic substrate. A decrease in the rate of fluorescence generation compared to a control reaction without the inhibitor indicates that the compound is inhibiting the enzyme's activity. These assays allow for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Fluorometric assays offer several advantages, including high sensitivity, a wide dynamic range, and suitability for high-throughput screening of large compound libraries to identify potential enzyme inhibitors. mdpi.com
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC), Zone of Inhibition)
Antimicrobial susceptibility testing is fundamental to evaluating the potential of compounds like this compound as antibacterial or antifungal agents. The two most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion (zone of inhibition) assay.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dk It is considered the gold standard for determining the susceptibility of bacteria to an antimicrobial agent. nih.gov The test is typically performed using broth microdilution or agar (B569324) dilution methods, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound. nih.gov
The Zone of Inhibition test, or Kirby-Bauer test, is a qualitative or semi-quantitative method. A paper disk impregnated with a specific concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The plate is then incubated. If the compound is effective against the microbe, it diffuses into the agar and inhibits its growth, resulting in a clear circular area around the disk known as the zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
While no specific antimicrobial data for this compound was found, a study on a series of structurally related 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamides provides relevant insights. The results for the most active of these related compounds against various pathogenic microbes are detailed below. nih.gov It is important to note that these compounds differ in the position of the methoxy group (at position 7 instead of 8) and the nature of the linkage to the sulfonamide group.
One of the most effective compounds from this related series, designated as 3l , demonstrated significant antimicrobial activity. Against E. coli, it showed a zone of inhibition of 21 mm and an MIC of 7.81 µg/mL. nih.gov Against the fungus C. albicans, it produced an 18 mm zone of inhibition. nih.gov
| Microorganism | Type | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Escherichia coli | Gram-negative Bacteria | 21 | 7.81 |
| Candida albicans | Fungus | 18 | 31.125 |
Advanced Structural Analysis
Single-Crystal X-ray Diffraction for Molecular Structure Elucidation and Ligand-Protein Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. rigaku.com This technique is crucial in the study of novel compounds like quinoline sulfonamides as it provides unambiguous proof of their chemical structure, including bond lengths, bond angles, and stereochemistry.
The process involves growing a high-quality single crystal of the compound. This crystal is then irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. rigaku.com By analyzing the positions and intensities of these spots, scientists can calculate the electron density map of the molecule and, from that, build a detailed three-dimensional model of the atomic arrangement within the crystal lattice. rigaku.com
Beyond elucidating the structure of the compound itself, single-crystal X-ray diffraction is a powerful tool in structure-based drug design for understanding how a ligand (like a quinoline sulfonamide) binds to its target protein. rigaku.com To achieve this, researchers crystallize the target protein with the ligand bound to its active site. The resulting co-crystal structure provides a high-resolution snapshot of the ligand-protein complex, revealing the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that are critical for binding. This detailed structural information is invaluable for optimizing the ligand's structure to improve its affinity and specificity for the target protein, thereby enhancing its therapeutic potential. While numerous sulfonamide compounds have been characterized using this method, specific crystallographic data for this compound are not publicly available at this time. nih.gov
Future Research Directions and Therapeutic Potential Academic Focus
Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency
The rational design of next-generation N-butyl-8-methoxyquinoline-5-sulfonamide analogues is a key focus for enhancing their therapeutic index. This involves systematic modifications of the core structure to improve target selectivity and biological potency. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups influence activity.
Key strategies for analogue design include:
Modification of the N-butyl group: Altering the length, branching, or introducing cyclic moieties to the n-butyl chain can influence lipophilicity and steric interactions within the target's binding pocket.
Substitution on the quinoline (B57606) ring: Introducing various substituents at different positions of the quinoline core can modulate electronic properties and create new interaction points with the biological target.
Table 1: Structure-Activity Relationship (SAR) Insights for Quinoline-5-Sulfonamide (B3425427) Derivatives
| Molecular Modification | Observed Effect on Biological Activity | Reference |
| Substitution on the quinoline ring | The presence of a phenolic group at position 8 is often crucial for biological activity. | mdpi.com |
| Nature of the sulfonamide substituent | The nature of the amine attached to the sulfonyl chloride influences the reaction yield and potentially the biological profile. | mdpi.comnih.gov |
| Bioisosteric replacement | The 1,2,3-triazole system is a commonly used bioisostere for the amide group in medicinal chemistry, which can lead to better stabilization of the ligand-receptor complex. | mdpi.com |
Exploration of Novel Biological Targets beyond Current Applications
While initial studies may have focused on specific targets, the quinoline-5-sulfonamide scaffold holds promise for a broader range of biological applications. Future research will likely explore its potential against novel targets implicated in various diseases.
Emerging areas of investigation include:
Anticancer Activity: Derivatives of quinoline-5-sulfonamide have been investigated for their anticancer properties. mdpi.com Further studies could explore their efficacy against a wider range of cancer cell lines and elucidate their mechanisms of action, which may involve novel targets in cancer signaling pathways.
Antimicrobial Properties: The quinoline core is a well-known pharmacophore in antimicrobial agents. New derivatives of this compound could be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. mdpi.com
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group, suggesting that these compounds could be effective inhibitors of metalloenzymes. Screening against various enzyme families, such as matrix metalloproteinases (MMPs) or carbonic anhydrases, could reveal new therapeutic opportunities.
Integration of Advanced Computational Approaches for De Novo Drug Design and Optimization
Advanced computational methods are becoming indispensable in modern drug discovery for the de novo design and optimization of lead compounds. mdpi.comnih.gov These approaches can accelerate the design-synthesis-test cycle and provide deep insights into ligand-target interactions.
Computational strategies applicable to this compound research include:
Molecular Docking: This technique can predict the binding mode and affinity of novel analogues within the active site of a target protein, guiding the selection of the most promising candidates for synthesis. rjptonline.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, helping to understand the stability of interactions and the conformational changes that occur upon binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, enabling the prediction of potency for virtual compounds. nih.gov
De Novo Design Algorithms: These algorithms can generate entirely new molecular structures with desired pharmacological properties, offering innovative starting points for drug discovery programs. mdpi.comnih.gov
Table 2: Application of Computational Approaches in Drug Design
| Computational Method | Application in this compound Research | Reference |
| Molecular Docking | Predicting binding modes and affinities of analogues to their biological targets. | rjptonline.org |
| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes and understanding dynamic interactions. | nih.gov |
| 3D-QSAR | Developing predictive models for the biological activity of new derivatives. | mdpi.com |
| De Novo Design | Generating novel molecular scaffolds with potentially improved properties. | mdpi.comnih.gov |
Development of this compound Derivatives as Research Tools and Probes for Biological Systems
Beyond their therapeutic potential, derivatives of this compound can be developed into valuable research tools and chemical probes. These tools can be used to investigate biological pathways and validate new drug targets.
Potential applications include:
Fluorescent Probes: By incorporating a fluorescent tag into the molecule, it may be possible to visualize its distribution within cells and tissues, providing insights into its mechanism of action and cellular targets.
Affinity-Based Probes: Attaching a reactive group or a photoaffinity label can enable the covalent labeling and subsequent identification of the compound's biological targets.
Pharmacological Tools: Highly potent and selective analogues can be used as pharmacological tools to modulate the activity of a specific target in cellular or animal models, helping to elucidate its physiological function.
Strategies for Overcoming Challenges in Synthesis and Derivatization for Broader Academic Exploration
The broader academic exploration of this compound and its analogues is contingent on efficient and versatile synthetic methodologies. While the core synthesis is established, challenges in derivatization can hinder the exploration of a diverse chemical space.
Key synthetic challenges and potential strategies include:
Synthesis of the Quinoline Core: The initial synthesis of 8-methoxyquinoline (B1362559) can be a multi-step process. researchgate.net The reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid is a key step to produce the sulfonyl chloride intermediate. nih.gov
Sulfonamide Formation: The reaction of 8-methoxyquinoline-5-sulfonyl chloride with various amines is a crucial step for generating a library of analogues. mdpi.comnih.gov Optimizing reaction conditions to accommodate a wide range of amines with different steric and electronic properties is essential.
Purification: The purification of final compounds, often requiring chromatographic techniques, can be a bottleneck in the synthesis of a large number of derivatives. mdpi.com The development of more efficient purification methods would be beneficial.
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the quinoline ring would allow for the rapid diversification of lead compounds without the need for de novo synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-butyl-8-methoxyquinoline-5-sulfonamide, and what critical reaction parameters must be controlled?
- Methodological Answer : The quinoline core can be synthesized via the Skraup reaction, involving cyclization of aniline derivatives with glycerol and sulfuric acid under controlled temperature (140–160°C). The sulfonamide group is introduced by reacting the quinoline intermediate with butylsulfonyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Key parameters include reaction time (12–24 hr for cyclization), stoichiometry of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at C8, sulfonamide at C5).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]).
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.3% tolerance) .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s activity?
- Methodological Answer : Conduct in vitro assays:
- Antimicrobial : Broth microdilution (MIC determination against Gram+/− bacteria, fungi).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition). Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?
- Methodological Answer : Use design of experiments (DoE) to evaluate variables:
- Temperature : Test cyclization at 150°C vs. 160°C to minimize side products.
- Catalyst : Compare yields with Lewis acids (e.g., FeCl) or ionic liquids.
- Solvent : Replace traditional DMAc with greener solvents (e.g., cyclopentyl methyl ether) for sulfonylation. Monitor reaction progress via TLC and optimize quenching steps to reduce hydrolysis .
Q. What computational strategies are effective in predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations:
- Target Selection : Prioritize receptors like DNA gyrase (antimicrobial) or topoisomerase II (anticancer).
- Docking Parameters : Use flexible ligand docking with AMBER force fields. Validate with co-crystallized ligands (PDB IDs: 1KZN, 5GWQ).
- Free Energy Calculations : MM-GBSA to estimate binding energies. Correlate computational results with experimental IC data .
Q. How should researchers resolve contradictions in solubility data across different studies?
- Methodological Answer : Systematically test solubility under standardized conditions:
- Solvent Buffers : Phosphate-buffered saline (PBS, pH 7.4), DMSO, and ethanol.
- Techniques : Use nephelometry for turbidity measurements and HPLC for quantification.
- Temperature Control : Compare solubility at 25°C vs. 37°C. Address discrepancies by verifying compound purity (e.g., residual solvents in XRD analysis) and reporting exact lot numbers .
Q. What advanced characterization techniques are critical for studying the compound’s polymorphic forms?
- Methodological Answer : Utilize:
- XRPD : Identify crystalline vs. amorphous phases; compare experimental patterns with simulated data (Mercury software).
- Thermal Analysis : TGA/DSC to detect phase transitions (e.g., melting points, decomposition).
- Solid-State NMR : C CP/MAS to probe molecular packing.
- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor changes .
Q. How can researchers elucidate the mechanism of action in antimicrobial assays when traditional methods yield ambiguous results?
- Methodological Answer : Combine phenotypic and genotypic approaches:
- Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hr.
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated bacteria.
- Membrane Integrity Tests : Use SYTOX Green uptake assays for membrane disruption analysis.
- Resistance Induction : Serial passage experiments to detect emergent resistance mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
